molecular formula C26H23N3O2 B2502900 N-{[4-(benzyloxy)phenyl](cyano)methyl}-4-cyano-3-phenylbutanamide CAS No. 1808739-14-1

N-{[4-(benzyloxy)phenyl](cyano)methyl}-4-cyano-3-phenylbutanamide

Cat. No.: B2502900
CAS No.: 1808739-14-1
M. Wt: 409.489
InChI Key: NIXBKHDQSYOJKJ-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide is a complex organic compound characterized by its unique structure, which includes benzyloxy, phenyl, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions to form the benzyloxy group.

    Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Coupling reactions: The final step involves coupling the benzyloxy intermediate with a cyano-containing butanamide derivative under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.

    Reduction: Cyano group reduction yields primary amines.

    Substitution: Electrophilic aromatic substitution yields nitro or halogenated derivatives.

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzyloxy and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-(methoxy)phenylmethyl}-4-cyano-3-phenylbutanamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-{4-(ethoxy)phenylmethyl}-4-cyano-3-phenylbutanamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyano-N-[cyano-(4-phenylmethoxyphenyl)methyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c27-16-15-23(21-9-5-2-6-10-21)17-26(30)29-25(18-28)22-11-13-24(14-12-22)31-19-20-7-3-1-4-8-20/h1-14,23,25H,15,17,19H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXBKHDQSYOJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)CC(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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